molecular formula C11H8N2O B1293029 1-acetyl-1H-indole-6-carbonitrile CAS No. 1017791-09-1

1-acetyl-1H-indole-6-carbonitrile

Cat. No. B1293029
CAS RN: 1017791-09-1
M. Wt: 184.19 g/mol
InChI Key: NBLADPUTDHKBTD-UHFFFAOYSA-N
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Description

1-Acetyl-1H-indole-6-carbonitrile is a chemical compound with the formula C11H8N2O . It has a molecular weight of 184.19 .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Synthesis of Functionalized Bipyridine Derivatives : A series of functionalized 6-(1H-indol-3-yl)-2,2'-bipyridine-5-carbonitrile derivatives were synthesized through a one-pot multi-component reaction, highlighting a method for creating complex molecules with potential applications in material science and catalysis (Thirumurugan & Perumal, 2009). This process emphasizes the molecule's versatility in constructing biologically and electronically interesting structures.

  • Cytotoxic Activity Against Cancer Cell Lines : Novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds were synthesized and showed potent anticancer activities against various human cancer cell lines, including colon and lung cancer. This indicates the molecule's potential as a scaffold for developing new anticancer agents (Radwan, Alminderej, & Awad, 2020).

  • Copper-Mediated Cyanation of Indoles : A novel method for the C2-cyanation of indoles using acetonitrile as a "nonmetallic" cyanide source was developed, demonstrating the molecule's role in facilitating the functionalization of indoles, which are crucial in pharmaceutical chemistry (Pan et al., 2013).

Biological and Medicinal Applications

  • Antimicrobial and Anti-inflammatory Properties : The synthesis and spectral elucidation of 4,5-dihydropyrimidine-5-carbonitrile derivatives showed significant antimicrobial and anti-inflammatory activities, underlining the potential of related compounds in the development of new therapeutic agents (Alam et al., 2012).

  • Fluorescent Properties for Molecular Probes : The aza-Henry and aza-Knoevenagel reactions of nitriles leading to the synthesis of pyrido[1,2-a]indoles, which exhibit fluorescence, suggest applications in developing molecular probes and materials science for imaging and sensing technologies (Zalte et al., 2020).

properties

IUPAC Name

1-acetylindole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-8(14)13-5-4-10-3-2-9(7-12)6-11(10)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLADPUTDHKBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649229
Record name 1-Acetyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017791-09-1
Record name 1-Acetyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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